10-Methylundec-8-en-1-ol
Description
Significance of Methyl-Branched Alkenols in Organic Synthesis
Methyl-branched alkenols, a specific subgroup of branched unsaturated alcohols, are of particular importance in organic synthesis. The presence of a methyl group introduces chirality and steric bulk, which can influence the reactivity and stereochemical outcome of chemical reactions. researchgate.net This makes them crucial building blocks for the asymmetric synthesis of complex natural products and biologically active molecules. researchgate.netbarc.gov.in
The strategic placement of the methyl branch, the double bond, and the hydroxyl group within the molecule allows for a wide range of chemical transformations. These include oxidations, reductions, additions, and cyclizations, providing access to a diverse array of molecular architectures. organic-chemistry.orgstackexchange.com Consequently, methyl-branched alkenols are frequently employed as key starting materials or intermediates in the synthesis of pharmaceuticals, agrochemicals, and pheromones. barc.gov.inresearchgate.net
Overview of 10-Methylundec-8-en-1-ol in Contemporary Chemical Literature
This compound is a specific methyl-branched alkenol that has garnered attention in contemporary chemical literature. Its structure, featuring a C11 carbon chain with a methyl group at the 10th position, a double bond between the 8th and 9th carbons, and a primary alcohol at the 1st position, makes it a subject of interest in synthetic organic chemistry.
Research involving this compound often focuses on its synthesis and its role as a precursor for other valuable compounds. For instance, its derivatives are explored for their potential biological activities. The synthesis of this compound and its analogs often involves multi-step reaction sequences, highlighting various modern synthetic methodologies. researchhub.commdpi.commdpi.com
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H24O |
| Molecular Weight | 184.32 g/mol |
| IUPAC Name | This compound |
Table 2: Spectroscopic Data of a Related Compound, (R)-2-methylundec-10-en-1-ol
| Type of Spectrum | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 5.81 (ddt, J = 16.9, 10.2, 6.7 Hz, 1H), 4.99 (d, J = 17.1 Hz, 1H), 4.92 (d, J = 10.2 Hz, 1H), 3.50 (dd, J = 10.5, 5.8 Hz, 1H), 3.41 (dd, J = 10.4, 6.6 Hz, 1H), 2.03 (q, J = 7.0 Hz, 2H), 1.63–1.57 (m, 1H), 1.41–1.28 (m, 12H), 1.12-1.06 (m, 1H), 0.91 (d, J = 6.7 Hz, 3H) mdpi.com |
| ¹³C NMR (126 MHz, CDCl₃) of (R)-3-((R)-2-methylundec-10-enoyl)-4-phenyloxazolidin-2-one | δ 176.72, 153.46, 139.43, 139.27, 129.26, 128.70, 125.79, 114.22, 69.82, 57.81, 37.88, 33.86, 33.12, 29.67, 29.41, 29.13, 28.98, 27.35, 17.42 mdpi.com |
Structure
3D Structure
Properties
CAS No. |
143211-19-2 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
10-methylundec-8-en-1-ol |
InChI |
InChI=1S/C12H24O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h8,10,12-13H,3-7,9,11H2,1-2H3 |
InChI Key |
YWKNWGJFOPIMBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CCCCCCCCO |
Origin of Product |
United States |
Synthetic Methodologies for 10 Methylundec 8 En 1 Ol and Chiral Analogues
Stereoselective and Enantioselective Synthesis of 10-Methylundec-8-en-1-ol Derivatives
The precise control of stereochemistry is paramount in the synthesis of biologically active molecules like this compound. Stereoselective and enantioselective methods ensure the formation of the desired isomer with high purity.
Chiral Auxiliary-Mediated Approaches (e.g., Evans' Chiral Auxiliary)
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily inducing chirality in a prochiral substrate. wikipedia.orgsigmaaldrich.com The Evans' chiral auxiliary, an oxazolidinone, is a well-established example used to control the stereochemical outcome of alkylation reactions. williams.edu
In the synthesis of chiral alcohols, an oxazolidinone auxiliary can be acylated, and the resulting imide is then deprotonated to form a chiral enolate. williams.edu This enolate reacts with an electrophile, such as an alkyl halide, with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. williams.edu Subsequent removal of the auxiliary reveals the chiral center. For instance, the synthesis of the tea tussock moth's sex pheromone, (R)-10,14-dimethylpentadecyl isobutyrate, utilized an Evans' template to introduce the chiral methyl group. researchgate.net
Table 1: Key Features of Chiral Auxiliary-Mediated Synthesis
| Feature | Description |
|---|---|
| Principle | Temporary incorporation of a chiral group to direct stereoselective reactions. wikipedia.org |
| Common Auxiliaries | Evans' oxazolidinones, pseudoephedrine, and camphorsultam. sigmaaldrich.com |
| Key Reaction | Diastereoselective alkylation of a chiral enolate. williams.edu |
| Advantage | High diastereoselectivity and predictable stereochemical outcome. williams.edu |
| Final Step | Cleavage of the auxiliary to yield the enantiomerically enriched product. sigmaaldrich.com |
Asymmetric Methylation and Stereocenter Construction
Asymmetric methylation is a critical step in creating the chiral center at the C10 position of this compound. One approach involves the diastereoselective methylation of an imide derived from an unsaturated acid and a chiral auxiliary, such as (S)-4-phenyl-2-oxazolidinone. researchgate.net The reductive cleavage of the chiral auxiliary from the resulting imide then yields the desired chiral alcohol. researchgate.net This method has been successfully used to prepare (S)-2-methylundec-10-en-1-ol with high enantiomeric purity. researchgate.net
Application of Cyclopropanol (B106826) Intermediates in Asymmetric Synthesis
Cyclopropanols have emerged as versatile three-carbon synthons in organic synthesis. rsc.orgbohrium.com They can undergo various transformations, including ring-opening reactions, to generate chiral building blocks. rsc.orgbohrium.com This strategy has been applied to the synthesis of chiral alcohols with methyl-branched carbon skeletons, which are valuable intermediates for insect pheromones. researchgate.net For example, (2R)-2-methylundec-10-en-1-ol has been synthesized using cyclopropane (B1198618) intermediates. researchgate.net The use of enantiomerically enriched cyclopropanol intermediates allows for substrate-controlled transformations, leading to the desired stereoisomer. rsc.orgbohrium.com
Carbon Chain Elongation Strategies for the Undecene Backbone
Building the undecene backbone of this compound requires effective carbon-carbon bond-forming reactions to connect different fragments.
Grignard Reagent Coupling Reactions
Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. In the context of pheromone synthesis, Li2CuCl4-catalyzed coupling of a chiral tosylate with a Grignard reagent is an effective method for extending the carbon chain. researchgate.net This cross-coupling reaction allows for the connection of a chiral fragment containing the methyl group to another part of the carbon backbone.
Wittig Olefination Methodologies
The Wittig reaction is a fundamental and versatile method for creating carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.org This reaction is instrumental in constructing the alkene moiety of this compound. The stereochemical outcome of the Wittig reaction can often be controlled. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides typically favor the formation of (Z)-alkenes. wikipedia.org Modifications to the standard Wittig reaction, such as the Schlosser modification, can be employed to achieve higher selectivity for the (E)-alkene. wikipedia.orgharvard.edu Recent advancements have also explored the direct olefination of alcohols using Wittig reagents, which can be a more efficient process by avoiding a separate oxidation step. rsc.orgelsevierpure.comrsc.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (R)-10,14-dimethylpentadecyl isobutyrate |
| (S)-2-methylundec-10-en-1-ol |
Alkene Metathesis and Cross-Metathesis Approaches
Alkene metathesis, a powerful tool for the formation of carbon-carbon double bonds, offers a strategic route to precursors of this compound. nih.govresearchgate.net Cross-metathesis (CM) in particular allows for the efficient coupling of two different olefin fragments. ox.ac.uk
A notable application of this strategy is the cross-metathesis of methyl oleate (B1233923) with 2-methyl-2-butene. researchgate.net This reaction directly constructs the carbon backbone and establishes the internal double bond found in the target structure. The process utilizes various well-defined ruthenium catalysts, such as Grubbs and Hoveyda-Grubbs types, to produce methyl 10-methylundec-9-enoate. researchgate.net This ester is a direct precursor that can be readily converted to this compound via reduction of the ester group.
The reaction is typically performed using an excess of the more volatile alkene (2-methyl-2-butene) to drive the reaction towards the desired cross-metathesis products and minimize self-metathesis of the methyl oleate. researchgate.net Key products from this transformation are detailed in the table below.
| Compound Name | Structure Type | Origin |
|---|---|---|
| Methyl 10-methylundec-9-enoate | Desired CM Product | Reaction between methyl oleate and 2-methyl-2-butene |
| 2-Methylundec-2-ene | Desired CM Product | Reaction between methyl oleate and 2-methyl-2-butene |
| Octadec-9-ene | Self-Metathesis Product | Self-reaction of methyl oleate |
| Dimethyl octadec-9-enedioate | Self-Metathesis Product | Self-reaction of methyl oleate |
The use of second-generation Grubbs' catalysts is common for cross-metathesis reactions involving functionalized olefins like allylic alcohols. nih.govacs.org While steric hindrance can be a challenge in the synthesis of highly substituted alkenes, the methodology is robust for producing tri-substituted olefins of the type found in the target molecule. nih.govresearchgate.net
Functional Group Interconversions and Olefin Modification in Synthesis of this compound
Following the construction of the carbon skeleton, the synthesis of this compound requires precise functional group manipulations. Key transformations include the selective hydration of a terminal alkene to install the primary alcohol and the chemoselective reduction of other functional groups, such as esters or aldehydes, without affecting the internal olefin.
Hydroboration-Oxidation Procedures
The hydroboration-oxidation reaction is a cornerstone of synthetic chemistry for the hydration of alkenes to produce alcohols. wikipedia.orgmasterorganicchemistry.com This two-step process is the preferred method for converting terminal olefins into primary alcohols due to its high yield, mild conditions, and exceptional selectivity. orgsyn.org This reaction sequence is characterized by its anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. wikipedia.orgorganic-chemistry.org
In a potential synthesis of this compound, a diene precursor such as 10-methylundec-1,8-diene could be employed. The hydroboration step would involve the addition of a borane (B79455) reagent (e.g., BH₃·THF) across the terminal double bond. masterorganicchemistry.com Boron adds preferentially to the sterically least hindered carbon atom. organic-chemistry.org The subsequent oxidation step, typically using alkaline hydrogen peroxide, replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. orgsyn.orgmasterorganicchemistry.com
The key features of this reaction are its regio- and stereospecificity. The addition of the hydrogen and the hydroxyl group occurs in a syn fashion, where both add to the same face of the double bond. wikipedia.orgorganic-chemistry.org
| Feature | Description |
|---|---|
| Regioselectivity | Anti-Markovnikov; the hydroxyl group is installed on the less substituted carbon of the alkene. |
| Stereospecificity | Syn-addition; the hydrogen and hydroxyl groups are added to the same face of the double bond. |
| Chemoselectivity | Highly selective for C=C bonds, leaving other functional groups like esters or ketones intact. |
| Rearrangements | The reaction mechanism does not involve carbocation intermediates, thus skeletal rearrangements are avoided. orgsyn.org |
Chemo- and Stereoselective Reduction Techniques
The final step in many synthetic routes to this compound involves the reduction of a carbonyl or carboxyl group. The primary challenge is to achieve this transformation chemoselectively, without reducing the internal carbon-carbon double bond.
For instance, the precursor methyl 10-methylundec-9-enoate, generated via cross-metathesis, requires reduction of the ester to a primary alcohol. This can be effectively accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Such reagents readily reduce esters to alcohols while typically leaving non-conjugated carbon-carbon double bonds intact.
The synthesis of chiral analogues of this compound necessitates the use of stereoselective reduction techniques. Biocatalytic methods, employing enzymes such as ketoreductases or alcohol dehydrogenases, are highly effective for the asymmetric reduction of prochiral ketones to yield enantiomerically pure secondary alcohols. nih.govrsc.org These enzymatic reactions offer high enantioselectivity under mild conditions. nih.gov Similarly, chemical methods using chirally modified hydride reagents or transition metal catalysts can achieve high levels of stereocontrol in the reduction of ketones and other carbonyl compounds to furnish chiral alcohols. ru.nlmdpi.comnih.gov For example, the reduction of a hypothetical precursor like 10-methylundec-8-en-2-one could be directed to form either the (R) or (S) alcohol at the C2 position, leading to chiral analogues of the target structure.
Derivatives and Chemical Transformations of 10 Methylundec 8 En 1 Ol
Formation of Activated Intermediates (e.g., Tosylate Esters)
To facilitate nucleophilic substitution, the hydroxyl group of 10-methylundec-8-en-1-ol is often converted into a better leaving group. A common strategy is the formation of a tosylate ester. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the HCl byproduct. quizlet.com The reaction is generally carried out in an aprotic solvent like dichloromethane (B109758) at cool temperatures to prevent side reactions.
The resulting tosylate is a highly valuable intermediate because the tosylate anion is an excellent leaving group, readily displaced by a wide range of nucleophiles. This activation step is crucial for many of the subsequent transformations of this compound.
| Reactant | Reagent | Base | Solvent | Product |
| This compound | p-Toluenesulfonyl chloride (TsCl) | Pyridine or Triethylamine | Dichloromethane | 10-Methylundec-8-en-1-yl tosylate |
Transformations to Variously Functionalized Alkenes and Alkanols
The dual functionality of this compound allows for a diverse array of chemical modifications at both the alcohol and the alkene moieties.
Reactions at the Alkene:
Epoxidation: The double bond can be converted to an epoxide using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). This transformation introduces a reactive three-membered ring, which can be opened by various nucleophiles to install new functional groups with specific stereochemistry. researchgate.net
Dihydroxylation: The alkene can be dihydroxylated to form a diol using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). This adds hydroxyl groups across the double bond, increasing the polarity and functionality of the molecule.
Oxidative Cleavage: Ozonolysis (O₃) followed by a reductive or oxidative workup can cleave the double bond to yield aldehydes, carboxylic acids, or alcohols, providing a method to shorten the carbon chain and introduce new oxygen-containing functional groups.
Reactions at the Alcohol:
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidants such as potassium permanganate (KMnO₄) or Jones reagent.
Conversion to Halides: The alcohol can be converted to an alkyl halide using reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides. These halides are also good substrates for nucleophilic substitution reactions.
| Functional Group | Reaction | Reagents | Resulting Functional Group |
| Alkene | Epoxidation | m-CPBA | Epoxide |
| Alkene | Dihydroxylation | OsO₄, NMO | Diol |
| Alkene | Oxidative Cleavage | 1. O₃, 2. Zn/H₂O | Aldehyde/Ketone |
| Alcohol | Oxidation | PCC | Aldehyde |
| Alcohol | Oxidation | KMnO₄ | Carboxylic Acid |
| Alcohol | Halogenation | SOCl₂ | Alkyl Chloride |
Synthesis of Advanced Synthetic Intermediates and Analogues
The transformations of this compound provide access to a range of advanced synthetic intermediates that are valuable in various fields of chemical synthesis.
By applying the reactions described above, this compound can be converted into polyfunctional building blocks that are essential for the synthesis of complex molecules. nih.govnih.gov For instance, Sharpless asymmetric dihydroxylation or epoxidation of the alkene can introduce chirality, leading to the formation of enantiomerically enriched diols or epoxides. nih.gov These chiral building blocks are of high value in the pharmaceutical industry for the synthesis of single-enantiomer drugs. nih.govresearchgate.net Subsequent modification of the alcohol group can then lead to a variety of chiral, polyfunctional molecules that can be used in the assembly of complex targets. rsc.org
This compound can serve as a precursor for the synthesis of monomers used in the production of polyamides. A potential synthetic route involves the oxidative cleavage of the double bond to yield a carboxylic acid. The terminal alcohol can then be converted to an amine through a sequence of reactions, such as tosylation followed by displacement with azide (B81097) and subsequent reduction. The resulting amino acid, containing a long hydrocarbon chain, can then undergo polycondensation to form a polyamide. google.com Such polyamides derived from long-chain monomers can exhibit unique properties, such as increased flexibility and hydrophobicity.
Long-chain olefinic alcohols are common structural motifs in a variety of natural products, including insect pheromones and macrolide antibiotics. google.com While specific examples detailing the use of this compound in the total synthesis of a natural product are not prevalent in the literature, its structure makes it a plausible and valuable building block for such endeavors. For example, the synthesis of certain insect pheromones often involves the coupling of long-chain fragments containing specific stereochemistry and functionality. pherobase.com The ability to functionalize both ends of the this compound molecule, as well as to control the stereochemistry at the double bond, would make it an attractive intermediate in the retrosynthetic analysis of such complex targets.
Advanced Analytical Characterization Techniques in Research on 10 Methylundec 8 En 1 Ol
Spectroscopic Analysis for Stereochemical Assignment
Spectroscopic methods are paramount for determining the three-dimensional arrangement of atoms in 10-methylundec-8-en-1-ol, a molecule possessing a stereocenter at the C-10 position.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. While specific experimental data for this compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its structure.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key signals would include a triplet for the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) around 3.6 ppm, multiplets for the olefinic protons (-CH=CH-) in the 5.4 ppm region, and a distinct doublet for the terminal methyl group at the stereocenter.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the twelve carbons in the molecule. The carbon bearing the hydroxyl group (C-1) would resonate around 62 ppm, while the olefinic carbons (C-8 and C-9) would appear in the 125-135 ppm region. The stereocenter (C-10) and the adjacent methyl group would also have characteristic shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on standard chemical shift values and structural analysis.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | ~3.6 (t) | ~62.5 |
| 2-7 | ~1.3-1.6 (m) | ~25-33 |
| 8 | ~5.4 (m) | ~130 |
| 9 | ~5.4 (m) | ~132 |
| 10 | ~2.0 (m) | ~35 |
| 11 | ~1.6 (d) | ~22 |
| 10-CH₃ | ~0.9 (d) | ~20 |
To determine the enantiomeric excess (e.e.) and absolute configuration of a chiral alcohol like this compound, a common and reliable method is Mosher ester analysis. nih.govspringernature.com This technique involves converting the enantiomeric alcohol into a mixture of diastereomeric esters using a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govsemanticscholar.org
The process involves two separate reactions where the alcohol is treated with the acid chlorides of both (R)-MTPA and (S)-MTPA to form the corresponding (R)- and (S)-Mosher esters. springernature.com Because these products are diastereomers, they exhibit distinct signals in the ¹H NMR spectrum. nih.gov By comparing the chemical shifts of protons near the newly formed ester linkage in the two diastereomeric products, the absolute configuration of the original alcohol can be assigned. nih.gov The difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter follows a predictable pattern. semanticscholar.org Furthermore, the ratio of the integrals of specific, well-resolved signals corresponding to each diastereomer allows for the precise calculation of the enantiomeric excess.
Table 2: Hypothetical ¹H NMR Data for Mosher Ester Analysis of this compound Illustrative data to demonstrate the principle of Mosher ester analysis.
| Proton(s) | δ in (R)-MTPA Ester (ppm) | δ in (S)-MTPA Ester (ppm) | Δδ (δS - δR) |
|---|---|---|---|
| H-9 | 5.45 | 5.41 | -0.04 |
| H-11 | 1.68 | 1.73 | +0.05 |
| 10-CH₃ | 0.92 | 0.98 | +0.06 |
Optical rotation is a physical property of chiral compounds that causes the rotation of the plane of polarized light. wikipedia.org Enantiomers rotate light by equal magnitudes but in opposite directions. wikipedia.org A compound that rotates light clockwise is termed dextrorotatory (+), while one that rotates it counterclockwise is levorotatory (-). wikipedia.org
The specific rotation, [α], is a standardized measure of this property. wikipedia.org By measuring the observed rotation of a purified sample of this compound under controlled conditions (concentration, path length, temperature, and wavelength), its specific rotation can be calculated. youtube.com This experimental value can then be compared to literature values for enantiopure standards to confirm the absolute configuration, (R) or (S). This technique is also a valuable tool for determining the enantiomeric excess of a sample, provided the specific rotation of the pure enantiomer is known. wikipedia.org
Chromatographic Techniques for Research Analysis
Chromatography is essential for separating and analyzing components within a mixture. In the context of this compound research, gas chromatography is particularly useful.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. buffalostate.edu In synthetic chemistry, GC-MS is routinely used to monitor the progress of reactions that produce this compound. Small aliquots of the reaction mixture can be analyzed to identify the starting materials, intermediates, the desired product, and any byproducts. The retention time in the gas chromatogram helps in identifying the compound, while the mass spectrum provides its molecular weight and fragmentation pattern, which acts as a molecular fingerprint, confirming its identity.
In biosynthetic studies, GC-MS is used to analyze complex extracts from organisms to detect the presence of this compound. The high sensitivity of the technique allows for the detection of even trace amounts of the compound. By analyzing the mass spectrum, researchers can confirm the structure and, through isotopic labeling studies, can often elucidate the biosynthetic pathway leading to the natural product.
Future Research Directions and Potential Applications in Chemical Science
Development of More Efficient and Sustainable Synthetic Routes for Enantiopure 10-Methylundec-8-en-1-ol
The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical, agrochemical, and fragrance industries. Future research will likely focus on developing efficient and sustainable methods to produce enantiopure this compound. Key areas of investigation will include:
Asymmetric Catalysis: The use of chiral metal catalysts and organocatalysts for the asymmetric reduction of a corresponding prochiral ketone or aldehyde precursor will be a primary focus. Research into novel catalyst systems that offer high enantioselectivity and turnover numbers will be crucial for developing economically viable synthetic routes.
Biocatalysis: The application of enzymes, such as ketoreductases and alcohol dehydrogenases, presents a green and highly selective alternative to traditional chemical synthesis. Future studies could involve screening for existing enzymes or engineering novel biocatalysts that can efficiently reduce a suitable precursor to the desired enantiomer of this compound. This approach offers the advantages of mild reaction conditions and reduced environmental impact.
Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials from nature, such as citronellol or other terpenoids, could provide a cost-effective and stereocontrolled pathway to this compound. Research in this area would focus on developing efficient multi-step synthetic sequences that transform these natural products into the target molecule.
Exploration of Undiscovered Biological Functions in Ecological Systems
Long-chain unsaturated alcohols with methyl branches are known to play critical roles in the chemical communication of various organisms, particularly insects. Future ecological research could uncover the potential biological functions of this compound. This could involve:
Pheromone Chemistry: Investigating whether this compound or its derivatives act as pheromones (e.g., sex, aggregation, or trail pheromones) in insect species. This would involve the collection and analysis of insect glandular secretions and electrophysiological and behavioral assays to determine the compound's activity.
Allelochemical Interactions: Exploring the role of this compound in interactions between different species, such as in defense mechanisms or as attractants or repellents. Such studies could reveal novel ecological relationships and provide inspiration for the development of new pest management strategies.
Expanding the Utility as Chiral Building Blocks in Material Science and Advanced Organic Synthesis
Enantiomerically pure molecules are of paramount importance in the development of advanced materials and as intermediates in the synthesis of complex organic molecules. Future research is expected to explore the utility of this compound as a versatile chiral building block.
Material Science: The unique combination of a hydroxyl group, a chiral center, and an unsaturated chain makes this compound a promising monomer for the synthesis of novel chiral polymers and liquid crystals. Research in this area could lead to the development of materials with unique optical, electronic, or self-assembling properties.
Advanced Organic Synthesis: The different functional groups in this compound can be selectively modified to create a variety of complex chiral molecules. For instance, the double bond can be functionalized through reactions like epoxidation or dihydroxylation, while the hydroxyl group can be converted into other functionalities. This makes it a valuable synthon for the total synthesis of natural products and other biologically active compounds.
Biocatalytic and Biotechnological Approaches for Production
The demand for sustainable and environmentally friendly chemical production processes is a major driver of innovation. Biocatalysis and biotechnology offer promising avenues for the production of this compound.
Whole-Cell Biotransformations: The use of engineered microorganisms (e.g., bacteria or yeast) that express the necessary enzymatic machinery for the synthesis of this compound from simple feedstocks could be a key research direction. This approach could enable the large-scale and cost-effective production of the enantiopure compound.
Metabolic Engineering: Future research may focus on designing and optimizing metabolic pathways in microbial hosts to enhance the production of this compound. This could involve the introduction of heterologous genes and the modification of native metabolic networks to channel cellular resources towards the synthesis of the target molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
